molecular formula C10H8O3 B1272115 3-Acetoxybenzofuran CAS No. 93680-80-9

3-Acetoxybenzofuran

Cat. No.: B1272115
CAS No.: 93680-80-9
M. Wt: 176.17 g/mol
InChI Key: XCBLZAJCKKRBED-UHFFFAOYSA-N
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Description

3-Acetoxybenzofuran, also known as benzofuran-3-yl acetate, is a chemical compound with the molecular formula C10H8O3. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. This compound is characterized by the presence of an acetoxy group (-OCOCH3) attached to the third position of the benzofuran ring. This compound is a clear light yellow liquid and is used in various chemical and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

3-Acetoxybenzofuran plays a significant role in biochemical reactions as an intermediate compound. It interacts with various enzymes, proteins, and other biomolecules during its synthesis and application. The compound is known to be involved in the synthesis of pharmaceutically active compounds, which indicates its interaction with enzymes such as acetyltransferases and esterases. These enzymes facilitate the acetylation and hydrolysis reactions involving this compound, respectively .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of kinase activity, which can alter gene expression patterns and metabolic flux. Additionally, this compound has been shown to affect cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit acetyltransferases, thereby affecting the acetylation of target proteins. This inhibition can result in changes in gene expression and cellular function. Additionally, the compound’s interaction with esterases leads to its hydrolysis, producing benzofuran and acetic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its desired biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes such as acetyltransferases and esterases, which facilitate its acetylation and hydrolysis, respectively. These metabolic pathways are crucial for the compound’s conversion into active metabolites and its subsequent elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. This transport and distribution are essential for the compound’s biochemical activity and its interaction with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its activity and function, as it allows this compound to interact with specific enzymes and proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxybenzofuran typically involves the acetylation of benzofuran derivatives. One common method is the reaction of benzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxybenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzofuran-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield benzofuran-3-ylmethanol using reducing agents like lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can yield benzofuran-3-ylamine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: Benzofuran-3-carboxylic acid.

    Reduction: Benzofuran-3-ylmethanol.

    Substitution: Benzofuran-3-ylamine.

Scientific Research Applications

3-Acetoxybenzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have shown that benzofuran derivatives exhibit significant biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory and analgesic agents.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the acetoxy group.

    2-Acetoxybenzofuran: A positional isomer with the acetoxy group at the second position.

    3-Hydroxybenzofuran: A derivative with a hydroxyl group instead of an acetoxy group at the third position.

Uniqueness: 3-Acetoxybenzofuran is unique due to the presence of the acetoxy group at the third position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzofuran-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBLZAJCKKRBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377796
Record name 3-Acetoxybenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93680-80-9
Record name 3-Acetoxybenzo[b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93680-80-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A synthesis of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13) is illustrated in Scheme 2A. According to the synthesis, methyl salicylate reacts with ethyl chloro acetate in the presence of potassium carbonate to give methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6). Hydrolysis of methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (6) followed by a consecutive cyclization of 2-(carboxymethoxy)benzoic acid (7) with acetic anhydride in the presence of sodium acetate gives benzofuran-3-yl acetate (8) which is converted to benzofuran-3(2H)-one (9) by methanolysis. Treatment of benzofuran-3(2H)-one (9) with O-methylhydroxylamine and sodium acetate affords benzofuran-3(2H)-one O-methyl oxime (10) which is oxidized with tert-butyl nitrate in hydrochloric acid to yield (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A). In the presence of potassium hydroxide, (3E)-benzofuran-2,3-dione O3-methyl dioxime (11A) opens ethylene oxide resulting (3E)-benzofuran-2,3-dione O2-(2-hydroxyethyl) O3-methyl dioxime (12A) that undergoes potassium hydroxide-catalyzed cyclization to provide (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime (13).
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Synthesis routes and methods II

Procedure details

To acetic anhydride (300 mL) was added 2-(carboxymethoxy)benzoic acid (7) (100 g, 0.510 mol) at ambient temperature and heated to 130-140° C. The reaction temperature was maintained for 14-20 h under stirring. The progress of the reaction was monitored by the HPLC analysis. Upon completion of the reaction, the reaction mixture was cooled to 50-80° C., acetic anhydride was recovered at 50-80° C. at reduced pressure and the crude product was extracted with dichloromethane (500 mL). The dichloromethane layer was recovered completely to obtain the product meeting the desired specifications. Yield—76-85%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis described in the research paper?

A1: The research focuses on a practical and scalable synthesis of 7-methoxy-3(2H)-benzofuranone []. This compound likely holds value as a potential pharmaceutical or chemical intermediate. The synthesis utilizes commercially available 2-hydroxy-3-methoxybenzoic acid, converting it to 3-acetoxybenzofuran, which is then hydrolyzed to the target compound. This suggests This compound is a key intermediate in this specific synthetic route.

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